molecular formula C26H22N2O2S B2749531 4-benzoyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 314076-34-1

4-benzoyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2749531
CAS No.: 314076-34-1
M. Wt: 426.53
InChI Key: DGYJNNWQJKPUER-UHFFFAOYSA-N
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Description

4-benzoyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzoyl group and a thiazole ring, which are known for their significant roles in various chemical and biological processes. The presence of the 2,4,6-trimethylphenyl group adds to its unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine with benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiazole rings, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides or thiazoles.

Scientific Research Applications

4-benzoyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4,6-trimethylphenyl)benzamide
  • 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

Uniqueness

4-benzoyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific structural features, such as the combination of a benzoyl group and a thiazole ring with a 2,4,6-trimethylphenyl substituent. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

4-benzoyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2S/c1-16-13-17(2)23(18(3)14-16)22-15-31-26(27-22)28-25(30)21-11-9-20(10-12-21)24(29)19-7-5-4-6-8-19/h4-15H,1-3H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYJNNWQJKPUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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